ethyl 3-methyl-5-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-1-benzofuran-2-carboxylate
Description
Ethyl 3-methyl-5-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-1-benzofuran-2-carboxylate is a synthetically derived heterocyclic compound characterized by a benzofuran core fused with a sulfonylated bicyclo[2.2.1]heptane system. Its structure integrates a benzofuran ring (substituted with a methyl group at position 3 and an ethyl carboxylate ester at position 2) and a 2-thia-5-azabicyclo[2.2.1]heptane moiety linked via a sulfonyl group at position 3.
Properties
IUPAC Name |
ethyl 3-methyl-5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S2/c1-3-22-17(19)16-10(2)14-7-13(4-5-15(14)23-16)25(20,21)18-8-12-6-11(18)9-24-12/h4-5,7,11-12H,3,6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQUJILDNBESGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)S(=O)(=O)N3CC4CC3CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-5-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-methyl-5-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-1-benzofuran-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: MCPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: NaH in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions include epoxides, reduced bicyclic structures, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
ethyl 3-methyl-5-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-5-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are primarily bicyclic sulfonamides and benzofuran derivatives, as documented in pharmacopeial standards and crystallographic studies. Below is a detailed comparison based on bicyclo system topology, substituent effects, and functional group contributions.
Structural and Functional Group Analysis
Table 1: Key Structural Features of Comparable Compounds
Pharmacological and Physicochemical Implications
Bicyclo System Size: The target compound’s [2.2.1] bicyclo system confers a smaller, more rigid framework compared to the [3.2.0] and [4.2.0] systems in analogs . Compounds with [4.2.0] systems (e.g., entries 2 and 4 in Table 1) exhibit broader antibiotic activity, as seen in cephalosporin derivatives, but require carboxylic acid groups for ionic interactions with bacterial enzymes .
Substituent Effects: The ethyl carboxylate ester in the target compound improves membrane permeability compared to free carboxylic acids in analogs (e.g., compound m in Table 1), which rely on active transport for bioavailability . Sulfonyl vs.
Biological Activity :
- Analogs with [3.2.0] systems (e.g., compound m) are potent β-lactamase inhibitors but lack the benzofuran moiety, which in the target compound could synergize with sulfonamide groups for dual-action antimicrobial effects .
- The phenylacetamido substituents in compound 4 (Table 1) enhance Gram-negative bacterial targeting, a feature absent in the target compound, suggesting divergent therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 3-methyl-5-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-1-benzofuran-2-carboxylate, and how can purity be ensured?
- Methodology :
- Step 1 : Begin with the bicyclic core (2-thia-5-azabicyclo[2.2.1]heptane) as a starting material. Sulfonylation at the 5-position is critical; use SO₂Cl₂ or a sulfonyl chloride derivative under inert conditions (e.g., N₂ atmosphere) .
- Step 2 : Couple the sulfonylated bicyclic moiety to the benzofuran scaffold via nucleophilic substitution or palladium-catalyzed cross-coupling. Optimize solvent (e.g., DMF or THF) and temperature (60–100°C) to minimize side products .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .
Q. How can the structure of this compound be unambiguously confirmed?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify the sulfonyl group (δ ~3.5–4.0 ppm for sulfonamide protons) and benzofuran aromatic protons (δ ~6.5–8.0 ppm). Compare with bicyclic analogs in literature .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns specific to the sulfonyl and benzofuran moieties .
- X-ray Crystallography : Resolve the bicyclic and sulfonyl geometries, especially stereochemistry at the bridgehead positions .
Q. What biological targets are hypothesized for this compound, and how can preliminary activity be assessed?
- Approach :
- In Silico Docking : Screen against enzymes with sulfonyl-binding pockets (e.g., proteases, kinases) using software like AutoDock. Prioritize targets based on binding affinity and pharmacophore compatibility .
- In Vitro Assays : Test inhibition of bacterial enzymes (e.g., β-lactamases) or cancer-related kinases (e.g., EGFR) at concentrations ≤10 µM. Use fluorogenic substrates for high-throughput screening .
Advanced Research Questions
Q. How can contradictory data on the compound’s solubility and stability be resolved?
- Experimental Design :
- Solubility Profiling : Use shake-flask methods in buffers (pH 1–10) and solvents (DMSO, PBS). Compare with structurally similar bicyclic sulfonamides .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor hydrolysis of the ester group (HPLC) and sulfonamide stability (TLC) .
- Data Reconciliation : Apply multivariate analysis to isolate variables (e.g., pH, solvent polarity) causing discrepancies .
Q. What role does stereochemistry play in the compound’s bioactivity, and how can enantiomeric purity be controlled?
- Methodology :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases. Compare retention times with known enantiomers .
- Dynamic NMR : Assign stereochemistry via NOESY correlations, focusing on the bicyclic bridgehead and sulfonyl group orientation .
- Biological Correlation : Test enantiomers in enzyme inhibition assays to identify active stereoisomers .
Q. What strategies can mitigate metabolic instability of the benzofuran ester moiety?
- Approach :
- Prodrug Design : Replace the ethyl ester with a tert-butyl or pivaloyloxymethyl group to slow esterase cleavage .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and profile metabolites via LC-MS/MS. Target hydrolytic or oxidative hotspots for modification .
- Structure-Activity Relationship (SAR) : Synthesize analogs with methyl or trifluoromethyl substitutions at the benzofuran 3-position to block metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
